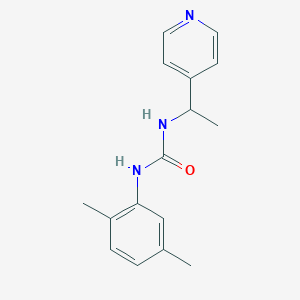
1-(2,5-Dimethylphenyl)-3-(1-pyridin-4-ylethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,5-Dimethylphenyl)-3-(1-pyridin-4-ylethyl)urea, also known as DPU-4, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases.
作用機序
1-(2,5-Dimethylphenyl)-3-(1-pyridin-4-ylethyl)urea inhibits the activity of several enzymes and signaling pathways by binding to their active sites or allosteric sites. It has been found to inhibit the activity of protein kinases, which are involved in cell signaling and regulation. 1-(2,5-Dimethylphenyl)-3-(1-pyridin-4-ylethyl)urea has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
1-(2,5-Dimethylphenyl)-3-(1-pyridin-4-ylethyl)urea has been shown to have several biochemical and physiological effects. It has been found to inhibit cell proliferation and induce apoptosis in cancer cells. 1-(2,5-Dimethylphenyl)-3-(1-pyridin-4-ylethyl)urea has also been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases. Additionally, 1-(2,5-Dimethylphenyl)-3-(1-pyridin-4-ylethyl)urea has been found to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative disorders.
実験室実験の利点と制限
The advantages of using 1-(2,5-Dimethylphenyl)-3-(1-pyridin-4-ylethyl)urea in lab experiments include its high potency and selectivity, as well as its ability to inhibit multiple targets. However, the limitations of using 1-(2,5-Dimethylphenyl)-3-(1-pyridin-4-ylethyl)urea include its low solubility in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of 1-(2,5-Dimethylphenyl)-3-(1-pyridin-4-ylethyl)urea. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to study the pharmacokinetics and pharmacodynamics of 1-(2,5-Dimethylphenyl)-3-(1-pyridin-4-ylethyl)urea in animal models and humans. Additionally, further research is needed to determine the potential therapeutic applications of 1-(2,5-Dimethylphenyl)-3-(1-pyridin-4-ylethyl)urea in various diseases and to identify any potential side effects or toxicity.
合成法
The synthesis of 1-(2,5-Dimethylphenyl)-3-(1-pyridin-4-ylethyl)urea involves the reaction of 2,5-dimethylaniline with 4-bromobenzyl chloride to form 1-(2,5-dimethylphenyl)-3-(4-bromobenzyl)urea. This intermediate is then reacted with sodium pyridine-4-ylide to yield the final product, 1-(2,5-Dimethylphenyl)-3-(1-pyridin-4-ylethyl)urea. The synthesis method has been optimized to achieve high yields and purity of 1-(2,5-Dimethylphenyl)-3-(1-pyridin-4-ylethyl)urea.
科学的研究の応用
1-(2,5-Dimethylphenyl)-3-(1-pyridin-4-ylethyl)urea has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been found to inhibit the activity of several enzymes and signaling pathways that are involved in the progression of these diseases. 1-(2,5-Dimethylphenyl)-3-(1-pyridin-4-ylethyl)urea has also been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of inflammatory diseases.
特性
IUPAC Name |
1-(2,5-dimethylphenyl)-3-(1-pyridin-4-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-11-4-5-12(2)15(10-11)19-16(20)18-13(3)14-6-8-17-9-7-14/h4-10,13H,1-3H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMXSXZXUZEZME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)NC(C)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethylphenyl)-3-(1-pyridin-4-ylethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







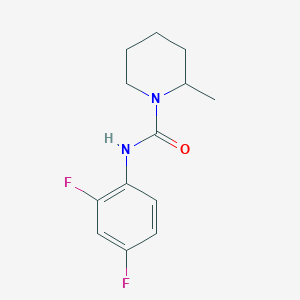
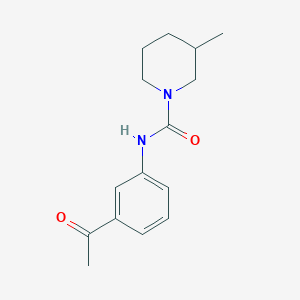
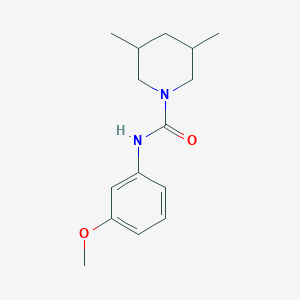
![2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-cyclopropylacetamide](/img/structure/B7460972.png)

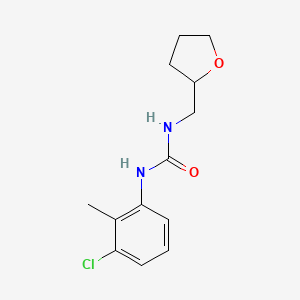
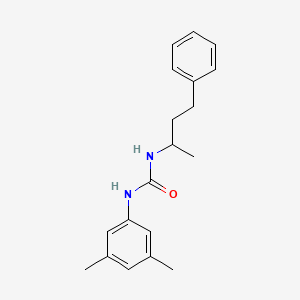
![5-[(4-bromophenyl)sulfonyl-methylamino]-N-(pyridin-3-ylmethyl)-1-benzothiophene-2-carboxamide](/img/structure/B7461002.png)